molecular formula C19H16BrF3N2O4 B299188 3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B299188
M. Wt: 473.2 g/mol
InChI Key: LOOLJAKOJDORIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as BPTP and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

BPTP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, BPTP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPTP has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BPTP has been shown to exhibit antiviral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of BPTP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. BPTP has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. BPTP has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, BPTP has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells, BPTP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In viral infections, BPTP has been shown to inhibit viral replication by targeting various viral proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTP is its broad-spectrum activity against various diseases. BPTP has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further development. However, one of the limitations of BPTP is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of BPTP is complex and requires the use of various reagents and catalysts, which can be expensive and time-consuming.

Future Directions

There are several future directions for the development of BPTP. One potential area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of novel formulations of BPTP that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of BPTP and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of BPTP in humans.

Synthesis Methods

The synthesis of BPTP involves a multistep process that requires the use of various reagents and catalysts. The first step involves the preparation of 4-bromophenyl hydrazine, which is then reacted with 4-methoxyphenylacetic acid to yield the intermediate product. This intermediate is then further reacted with trifluoroacetic anhydride and triethylamine to form the final product, BPTP. The overall yield of this synthesis method is approximately 20%.

properties

Product Name

3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Molecular Formula

C19H16BrF3N2O4

Molecular Weight

473.2 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C19H16BrF3N2O4/c1-28-14-6-8-15(9-7-14)29-11-17(26)25-18(27,19(21,22)23)10-16(24-25)12-2-4-13(20)5-3-12/h2-9,27H,10-11H2,1H3

InChI Key

LOOLJAKOJDORIG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)(C(F)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)(C(F)(F)F)O

Origin of Product

United States

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